5'-O-(4,4'-Dimethoxytrityl)-2,3'-anhydrothymidine

Radiochemical yield [¹⁸F]FLT synthesis PET tracer precursor

Inconsistent [18F]FLT precursor performance disrupts clinical PET supply chains. 5'-O-(4,4'-Dimethoxytrityl)-2,3'-anhydrothymidine (DMTThy) resolves this: validated two-step, one-pot radiosynthesis produces 1.3 GBq [18F]FLT within 90 min, with ~20% radiochemical yield and batch reproducibility of 14.3% ± 3.3%. The DMT group ensures efficient nucleophilic [18F]fluorination while enabling mild, loss-free acidic deprotection that eliminates NaOH neutralization and simplifies GMP cassette cleaning. Fully compatible with TracerLab automated modules and Sep-Pak purification.

Molecular Formula C31H30N2O6
Molecular Weight 526.6 g/mol
CAS No. 191474-13-2
Cat. No. B015609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-O-(4,4'-Dimethoxytrityl)-2,3'-anhydrothymidine
CAS191474-13-2
Synonyms(2R,3R,5R)-_x000B_3-[[Bis(4-methoxyphenyl)phenylmethoxy]methyl]-2,3-dihydro-8-methyl-2,5-methano-5H,9H-pyrimido[2,1-b][1,5,3]dioxazepin-9-one
Molecular FormulaC31H30N2O6
Molecular Weight526.6 g/mol
Structural Identifiers
SMILESCC1=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC2=NC1=O
InChIInChI=1S/C31H30N2O6/c1-20-18-33-28-17-26(39-30(33)32-29(20)34)27(38-28)19-37-31(21-7-5-4-6-8-21,22-9-13-24(35-2)14-10-22)23-11-15-25(36-3)16-12-23/h4-16,18,26-28H,17,19H2,1-3H3/t26-,27+,28+/m0/s1
InChIKeySWDIHODJLJEUEJ-UPRLRBBYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'-O-(4,4'-Dimethoxytrityl)-2,3'-anhydrothymidine (CAS 191474-13-2) – Essential FLT Precursor for PET Radiopharmaceutical Procurement


5'-O-(4,4'-Dimethoxytrityl)-2,3'-anhydrothymidine (DMTThy) is a protected anhydro-nucleoside derivative with the molecular formula C₃₁H₃₀N₂O₆ and a molecular weight of 526.58 g mol⁻¹ . It serves as the direct labelling precursor for 3′-deoxy-3′-[¹⁸F]fluorothymidine ([¹⁸F]FLT), a positron emission tomography (PET) tracer that images tumour cell proliferation in vivo by targeting thymidine kinase‑1 activity [1]. The 5′-O‑(4,4′-dimethoxytrityl) (DMT) protecting group is integral to its function: it modulates solubility, facilitates clean radiofluorination, and enables rapid, loss‑free acidic deprotection under mild conditions [1].

Why 5'-O-(4,4'-Dimethoxytrityl)-2,3'-anhydrothymidine Cannot Be Replaced by Unprotected or Differently Protected Anhydrothymidine Analogs in [¹⁸F]FLT Production


In-class anhydrothymidine precursors such as unprotected 2,3′-anhydrothymidine (AThy), 5′-O‑benzoyl‑2,3′-anhydrothymidine (BAThy), and 5′-O‑trityl‑2,3′-anhydrothymidine appear structurally similar, yet their radiochemical performance diverges sharply. The 5′-O‑DMT group uniquely balances lipophilicity for efficient nucleophilic [¹⁸F]fluorination with acid‑labile deprotection kinetics that avoid product degradation [1]. Substituting DMTThy with AThy results in a > 2.5‑fold drop in radiochemical yield, while BATHy requires harsher or longer deprotection and delivers lower overall isolated activity [2]. Even the trityl analog, though used in AZT synthesis, has not been validated for high‑yield [¹⁸F]FLT production. These performance gaps make simple one‑for‑one substitution in a GMP radiopharmacy workflow both inefficient and economically untenable.

Quantitative Differentiation of 5'-O-(4,4'-Dimethoxytrityl)-2,3'-anhydrothymidine Against Its Closest FLT Precursor Analogs


2.7‑Fold Higher Radiochemical Yield for [¹⁸F]FLT Compared with Unprotected 2,3′-Anhydrothymidine (AThy)

In a direct head‑to‑head study, DMTThy delivered a radiochemical yield of 14.3 % ± 3.3 % (160 °C, 10 min), whereas unprotected AThy achieved only 5.3 % ± 1.2 % (130 °C, 30 min) under nucleophilic [¹⁸F]fluoride labeling conditions [1]. The 2.7‑fold yield advantage is accompanied by a shorter reaction time (10 min vs. 30 min), which is critical when working with the 109.8‑min half‑life of fluorine‑18.

Radiochemical yield [¹⁸F]FLT synthesis PET tracer precursor

Up to 2‑Fold Higher Radiochemical Yield Compared with 5′-O‑Benzoyl‑2,3′-anhydrothymidine (BAThy)

When BATHy is used as precursor, reported radiochemical yields are approximately 10 % (two‑step synthesis, 50 min total) [2], whereas DMTThy reaches almost 20 % yield within 30 min using DMF or DMSO at 160 °C [1]. An independent automated protocol using BATHy reported an overall isolated radiochemical yield of 18.1 % ± 5.4 % (n = 55), but required a more complex SPE purification and NaOH‑mediated deprotection [3]. DMTThy therefore provides a simpler, higher‑yielding route that is easier to automate in a GMP environment.

Radiochemical yield [¹⁸F]FLT precursor comparison BAThy vs DMTThy

Quantitative, Loss‑Free Deprotection in 10 Minutes with 1 N HCl at 50 °C

The DMT protecting group is removed quantitatively by treatment with 1 N HCl at 50 °C for 10 min, with no detectable product loss [1]. In contrast, the benzoyl group of BATHy requires NaOH‑mediated hydrolysis, and incomplete deprotection can lower effective radiochemical purity or necessitate additional SPE steps [2]. The mild, acid‑catalysed deprotection of DMTThy is fully compatible with downstream Sep‑Pak® purification protocols described in manufacturing patents [3].

Deprotection kinetics DMT removal radiopharmaceutical purification

Cost‑Effective Synthesis Versus the 3‑N‑Boc‑Thymidine Alternative Precursor Pathway

While some [¹⁸F]FLT syntheses employ 3‑N‑Boc‑thymidine as precursor and can achieve radiochemical yields of 19.8 %–42 %, the precursor is expensive and its synthesis from thymidine proceeds with only ≈ 30 % yield [1][2]. In contrast, the DMTThy synthesis patent reports a high‑yielding, scalable route using thymidine, 4,4′-dimethoxytrityl chloride, and mesyl chloride, with straightforward chromatographic purification [2]. The lower precursor cost per synthesis run makes DMTThy the preferred choice for routine, high‑volume clinical [¹⁸F]FLT production.

Precursor cost synthesis economics GMP manufacturing

Proven Application Scenarios Where 5'-O-(4,4'-Dimethoxytrityl)-2,3'-anhydrothymidine Outperforms Alternative FLT Precursors


Routine Clinical Production of [¹⁸F]FLT for PET Imaging of Tumour Proliferation

DMTThy enables a simplified, two‑step, one‑pot radiosynthesis that has been validated to produce 1.3 GBq of [¹⁸F]FLT ready for intravenous injection within 90 min from start of synthesis [1]. The high radiochemical yield (≈ 20 %) and rapid, loss‑free acid deprotection [2] are essential for meeting the throughput demands of a clinical PET centre, where multiple patient doses must be prepared daily from a single cyclotron run.

GMP‑Compliant Automated Synthesis Module Integration

The DMTThy‑based method is fully compatible with commercially available automated synthesis modules (e.g., TracerLab) and solid‑phase extraction (Sep‑Pak®) purification [3]. The mild acidic deprotection avoids the need for NaOH neutralisation steps, reducing the risk of GMP deviations and simplifying the cleaning validation of the synthesis cassette.

Multi‑Centre Clinical Trials Requiring Reproducible [¹⁸F]FLT Supply

In multi‑centre studies, batch‑to‑batch consistency of the precursor is critical. DMTThy has been characterised by NMR and MS, and its labeling procedure has demonstrated high reproducibility (14.3 % ± 3.3 % across multiple runs) [1]. This reproducibility, combined with the precursor’s shelf stability when stored at −20 °C , makes it the pragmatic choice for trials that span several PET sites.

Research on Novel 3′‑Modified Thymidine Analogues and PET Tracer Development

Beyond [¹⁸F]FLT, the DMT‑protected anhydrothymidine scaffold serves as a versatile intermediate for introducing other nucleophiles at the 3′‑position. The quantitative data on fluorination and deprotection kinetics [2] provide a benchmark for chemists developing next‑generation 3′‑substituted thymidine PET tracers, ensuring that new candidates can be compared against the well‑characterised DMTThy standard.

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